tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate

Medicinal Chemistry Indole Synthesis Regioselective Functionalization

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate (C₁₅H₁₆BrNO₃, MW 338.20 g/mol) is a synthetic indole derivative bearing an N-Boc protecting group and an electrophilic bromoacetyl moiety at the 7-position of the indole core. The compound is supplied as a research intermediate at ≥98% purity with recommended storage at 2–8°C in sealed dry conditions.

Molecular Formula C15H16BrNO3
Molecular Weight 338.2 g/mol
CAS No. 668276-23-1
Cat. No. B1443871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate
CAS668276-23-1
Molecular FormulaC15H16BrNO3
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)CBr
InChIInChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-5-4-6-11(13(10)17)12(18)9-16/h4-8H,9H2,1-3H3
InChIKeyASKIQZVKCHZHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate (CAS 668276-23-1): A Regiospecific N-Boc-Protected Indole Electrophile for Targeted Covalent Chemistry and Kinase Probe Assembly


tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate (C₁₅H₁₆BrNO₃, MW 338.20 g/mol) is a synthetic indole derivative bearing an N-Boc protecting group and an electrophilic bromoacetyl moiety at the 7-position of the indole core . The compound is supplied as a research intermediate at ≥98% purity with recommended storage at 2–8°C in sealed dry conditions . Its orthogonal functionality—a Boc-labile N-protection and a reactive α-bromoketone warhead—enables sequential, site-selective derivatization without cross-reactivity, distinguishing it from unprotected or alternatively substituted bromoacetyl indoles.

Why Generic N-Boc-Bromoacetyl-Indole Substitution Fails: The Criticality of 7-Position Regiochemistry, Purity Threshold, and Conformational Restriction for Reproducible Downstream Chemistry


Substituting this compound with a positional isomer (e.g., 4- or 2-bromoacetyl), an N-unprotected analog, or an N-Boc-7-bromoindole lacking the acetyl carbonyl results in divergent reactivity, altered conformational flexibility, and reduced product consistency [1][2]. The 7-substitution pattern is uniquely accessible via the Bartoli indole synthesis—the most direct route to complex 7-functionalized indoles—while 4-substituted congeners require longer synthetic sequences [1][2]. Further, commercially available N-unprotected bromoacetyl indoles typically exhibit ≥3% lower purity and documented instability during silica purification (recoveries as low as 40–55% for related C-bromoacetyl indoles) . These factors collectively mandate specification of the exact CAS number 668276-23-1 in procurement to ensure batch-to-batch reproducibility in medicinal chemistry campaigns.

tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate (668276-23-1): Quantitative Differentiation Evidence vs. Closest Analogs


7-Position Regiochemistry: Unique Synthetic Accessibility via Bartoli Indole Synthesis vs. 4-Substituted Isomer (CAS 88059-21-6)

The 7-substituted indole scaffold is directly accessible via the Bartoli reaction of ortho-substituted nitroarenes with vinyl Grignard reagents—a transformation that intrinsically yields 7-functionalized indoles and cannot produce the 4-substituted isomer without orthogonal protecting-group strategies [1]. In contrast, the 4-bromoacetyl analog (tert-butyl 4-(2-bromoacetyl)-1H-indole-1-carboxylate, CAS 88059-21-6) requires a multi-step sequence from 4-bromoindole precursors, adding 2–3 synthetic steps and reducing overall yield . The 7-isomer thus offers a shorter, higher-yielding route to 7-functionalized indole libraries, a consideration directly impacting cost-per-compound in parallel synthesis campaigns.

Medicinal Chemistry Indole Synthesis Regioselective Functionalization

Purity: ≥98% Commercial Specification vs. 95% for N-Unprotected Bromoacetyl Indole (1H-Indole, 1-(bromoacetyl)-)

The target compound is commercially available at ≥98% purity from multiple vendors (Chemscene: ≥98%; Leyan: 98%) . In contrast, the N-unprotected analog 1H-Indole, 1-(bromoacetyl)- is routinely supplied at 95% purity . This ≥3 percentage-point purity differential is consequential: at 1 mmol scale, a 95% purity intermediate contains up to 0.05 mmol of impurities (≈17 mg for MW 338), which can generate byproducts that propagate through multi-step sequences. Additionally, C-bromoacetyl indoles lacking N-protection exhibit poor chromatographic recovery (40–55%) due to on-silica decomposition, whereas N-Boc protection confers sufficient stability for routine flash chromatography .

Quality Control Chemical Procurement Intermediate Purity

Conformational Restriction: 2 vs. 4 Rotatable Bonds Relative to the 2-Positional Isomer (tert-butyl 2-(2-bromoacetyl)-1H-indole-1-carboxylate)

The target compound possesses 2 rotatable bonds (t-butyl ester and CH₂–Br), as confirmed by Leyan's computed physicochemical profile . In contrast, the 2-positional isomer (tert-butyl 2-(2-bromoacetyl)-1H-indole-1-carboxylate) has 4 rotatable bonds, as computed by PubChem [1]. The additional rotational degrees of freedom in the 2-isomer arise from the bromoacetyl group being attached to the C2 position, which introduces extra torsional flexibility. For applications where conformational pre-organization is desirable—such as designing rigidified kinase inhibitor scaffolds or PROTAC linkers with defined exit vectors—the 7-isomer's lower flexibility may confer an entropic advantage in binding or crystallization.

Computational Chemistry Molecular Design Conformational Analysis

Orthogonal Reactivity: N-Boc Protection Enables Sequential Functionalization Without Indole N-Alkylation vs. N-Unprotected 7-(2-bromoacetyl)indole

The N-Boc group of the target compound serves as an orthogonal protecting group that can be cleanly removed with TFA/DCM at ambient temperature in under one hour [1], without affecting the bromoacetyl warhead. This permits a three-step sequence: (i) nucleophilic displacement of the bromide (e.g., amine, thiol, or alkoxide); (ii) Boc deprotection to liberate the indole NH; (iii) further N-functionalization (acylation, sulfonylation, or alkylation). In the absence of N-protection, direct reaction of 7-(2-bromoacetyl)indole with nucleophiles risks competing N-alkylation, leading to product mixtures and reduced yields. While direct comparative yield data for this specific compound pair are absent from primary literature, general protecting-group principles [1] and vendor technical notes support the assertion that the N-Boc derivative enables a cleaner reaction profile.

Synthetic Methodology Protecting Group Strategy Orthogonal Functionalization

Optimal Procurement Scenarios for tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate (CAS 668276-23-1) Based on Quantifiable Differentiation


Parallel Synthesis of 7-Substituted Indole Kinase Inhibitor Libraries Requiring Regiospecific Scaffold Decoration

When a medicinal chemistry program demands a focused library of 7-substituted indole-based kinase inhibitors, the Bartoli-accessible 7-bromoacetyl intermediate provides a direct entry point that the 4- or 2-isomers cannot replicate without additional synthetic steps [1]. The ≥98% purity specification minimizes impurity carry-over in library production, where contaminant amplification across parallel reactions would otherwise confound SAR interpretation.

PROTAC Linker Attachment at the Indole 7-Position with Defined Exit Vector Geometry

For PROTAC (Proteolysis Targeting Chimera) design, the bromoacetyl group at the 7-position serves as a nucleophile-reactive handle for linker conjugation. The lower rotatable bond count (2 vs. 4 for the 2-isomer) [2] provides a more rigid exit vector, which can be advantageous for ternary complex formation where linker geometry critically influences degradation efficiency. The orthogonal Boc protection enables subsequent indole NH derivatization after linker installation.

Scale-Up Preparation of SERD (Selective Estrogen Receptor Degrader) Intermediates Requiring High-Purity 7-Functionalized Indole Cores

Patent literature identifies substituted indole intermediates with N-Boc protection and 7-position functionalization as key building blocks for SERD synthesis [3]. The commercial availability of 668276-23-1 at ≥98% purity with defined storage conditions (2–8°C, sealed dry) supports reproducible scale-up, avoiding the purification challenges and instability documented for N-unprotected bromoacetyl indoles .

Covalent Inhibitor Fragment Screening Utilizing the Bromoacetyl Electrophilic Warhead

The α-bromoketone moiety of 668276-23-1 is a well-precedented electrophilic warhead for covalent fragment-based drug discovery. The N-Boc group ensures that initial hits from fragment screening do not suffer from indole NH reactivity artifacts, allowing unambiguous attribution of covalent modification to the bromoacetyl group. This contrasts with N-unprotected bromoacetyl indoles, where competing NH reactivity can generate false positives in biochemical assays.

Quote Request

Request a Quote for tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.